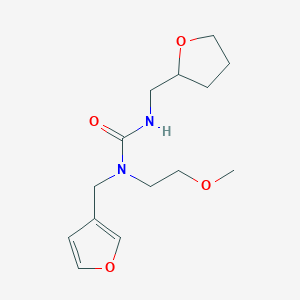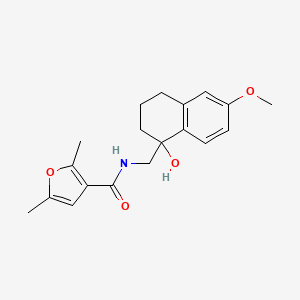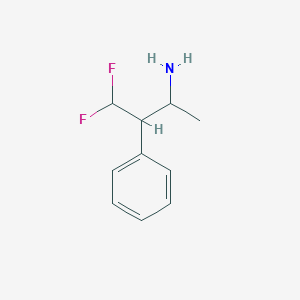
1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-((tetrahydrofuran-2-yl)methyl)urea, also known as FTMU, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. FTMU has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. In
Wissenschaftliche Forschungsanwendungen
Bioactivity and Antimicrobial Applications
A compound structurally related to 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-((tetrahydrofuran-2-yl)methyl)urea, specifically 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea, was synthesized and found to exhibit antimicrobial activity against a variety of pathogens including Escherichia coli, Salmonella typhi, and Staphylococcus aureus, suggesting its potential for medicinal applications and novel drug development (Donlawson et al., 2020).
Chemical Synthesis and Reduction Processes
Research on furan derivatives, which are structurally related to the compound , has led to insights into their reduction processes. A study detailed the reduction of furan derivatives using lithium and ammonia, showcasing the compound's versatility in synthetic organic chemistry and its potential use in the synthesis of other complex molecules (Massy-Westropp & Warren, 1984).
Novel Compound Synthesis
Another significant application is the development of new classes of compounds through regioselective synthesis, such as the synthesis of the 5,6-Dihydro-4H-furo[2,3-c]pyrrol-4-one skeleton and its derivatives from related furan-based starting materials. This process underscores the compound's utility in creating novel molecules with potential applications in various fields including pharmaceuticals and materials science (Koza, Karahan, & Balcı, 2010).
Biomass-Derived Solvent Use
The chemical is also indirectly linked to advancements in green chemistry, exemplified by studies on biomass-derived furanic compounds, including furfural and 5-hydroxymethylfurfural (HMF), highlighting the potential of furan derivatives in sustainable chemistry practices. Such studies focus on the reduction of these compounds for the production of bio-based chemicals and fuels, emphasizing the environmental benefits of utilizing renewable resources (Nakagawa, Tamura, & Tomishige, 2013).
Catalytic Reduction and Transformation
Further research has explored the catalytic reduction and transformation of furfural, a related compound, into useful chemicals such as furan, furfuryl alcohol, and 2-methylfuran. These studies contribute to the understanding of catalytic processes and the development of efficient catalysts for converting biomass-derived compounds into valuable chemicals (Vorotnikov, Mpourmpakis, & Vlachos, 2012).
Eigenschaften
IUPAC Name |
1-(furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-18-8-5-16(10-12-4-7-19-11-12)14(17)15-9-13-3-2-6-20-13/h4,7,11,13H,2-3,5-6,8-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAKWXFIMMWETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-((tetrahydrofuran-2-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(3-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2466675.png)



![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2466680.png)
![4-[2-(2-Benzylphenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2466688.png)
![N-(3-chlorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2466689.png)
![2-chloro-4-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline](/img/structure/B2466690.png)

![3-(1-(3-Phenylbenzo[c]isoxazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2466694.png)


